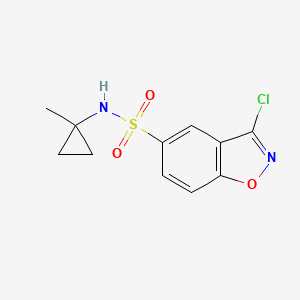
N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a tetrazole-based drug-like molecule that has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide is not fully understood. However, it has been proposed that this compound may act by modulating the activity of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in pain sensation, and modulation of their activity has been shown to have analgesic effects.
Biochemical and Physiological Effects
N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to modulate the activity of ion channels involved in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide in lab experiments is its potential applications in research. This compound has been shown to have anti-inflammatory and analgesic effects, as well as inhibitory effects on cancer cells. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research involving N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide. One direction is to further investigate the mechanism of action of this compound, specifically its effects on ion channels involved in pain sensation. Another direction is to explore the potential applications of this compound in the treatment of cancer and other diseases. Additionally, further optimization of the synthesis method may improve the yield and purity of the compound, making it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide involves the reaction of 4,5-difluoro-2-morpholin-4-ylbenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 3-bromo-2,2-dimethylpropionyl chloride. The final product is obtained by reacting the intermediate with morpholine and triethylamine. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide has been used in various scientific studies due to its potential applications in research. This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been used in studies investigating the role of ion channels in pain sensation and has been shown to modulate the activity of these channels.
Propriétés
IUPAC Name |
N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N6O2/c15-9-7-11(17-14(23)2-1-13-18-20-21-19-13)12(8-10(9)16)22-3-5-24-6-4-22/h7-8H,1-6H2,(H,17,23)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRUSZNQDVYLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2NC(=O)CCC3=NNN=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine](/img/structure/B7436704.png)
![Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate](/img/structure/B7436713.png)

![7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B7436722.png)
![6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436736.png)
![[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7436741.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthieno[2,3-b]thiophen-3-yl)acetamide](/img/structure/B7436754.png)
![(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436761.png)
![(3-Methyl-1,2-oxazol-4-yl)-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]methanone](/img/structure/B7436766.png)
